molecular formula C7H7N3O B11925035 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

カタログ番号: B11925035
分子量: 149.15 g/mol
InChIキー: HNJHSJSDXFLFGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one ( 1437385-29-9) is a high-value nitrogen-containing bicyclic heterocycle that serves as a key building block in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest due to its close structural similitude to purine bases adenine and guanine, enabling interactions with various biological targets . With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol , it provides a versatile core for developing novel therapeutic agents. Researchers utilize this privileged scaffold in diverse biomedical applications, including the development of anticancer agents, kinase inhibitors, and immunotherapies . The molecule features several diversity centers, allowing for strategic functionalization at various positions to optimize biological activity and physicochemical properties. The synthetic versatility of this compound, achievable through methods such as the cyclization of 2-chloro-3-pyridinecarboxaldehyde , makes it an attractive intermediate for constructing complex molecular architectures. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

分子式

C7H7N3O

分子量

149.15 g/mol

IUPAC名

1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-8-10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)

InChIキー

HNJHSJSDXFLFGU-UHFFFAOYSA-N

正規SMILES

CN1C2=C(C=CC(=O)N2)C=N1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions to form the pyrazolopyridine core. The methylation of the nitrogen atom in the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

科学的研究の応用

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its

生物活性

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purine bases and its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring system. The methyl group at position 1 enhances its lipophilicity, potentially influencing its biological activity. The molecular formula is C10H8N4OC_{10}H_{8}N_{4}O, with a molecular weight of approximately 208.2 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and tested their activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Compound 9a showed the highest anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes cell cycle arrest and induction of apoptosis. For instance, compound 9a caused S-phase arrest in HeLa cells while 14g induced G2/M phase arrest in MCF7 cells . The compounds were shown to activate apoptotic pathways, leading to increased levels of early and late apoptosis markers.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit specific kinases involved in cell proliferation.
  • Interaction with DNA : Certain compounds may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like hydrazines and pyridine derivatives. For example:

  • Condensation Reaction : A hydrazine derivative reacts with a pyridine derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Methylation : Methylation at the nitrogen position can be achieved using methyl iodide or dimethyl sulfate.

Data Summary Table

CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59S-phase arrest; Apoptosis induction
14gMCF74.66G2/M phase arrest; Apoptosis induction
-HCT1161.98S-phase arrest; Apoptosis induction

類似化合物との比較

Structural Features :

  • Core Structure : Pyrazolo[3,4-b]pyridin-6(7H)-one with a methyl group at the 1-position.
  • Key Substituents : The 4-position is substituted with aryl or alkyl groups depending on the aldehyde used in the synthesis .

Key Differences :

  • Catalysts : PEG-400 is recyclable, whereas FeCl₃·6H₂O in ionic liquids offers higher yields but requires metal catalysts.
  • Selectivity: Sonochemical methods improve regioselectivity compared to thermal approaches .
Substituent Effects on Bioactivity

Substituents at the 1-, 3-, and 4-positions significantly influence biological activity:

Compound (Substituents) Biological Activity Notes Reference ID
1-Methyl-4-aryl derivatives Antimicrobial (under study) Pending detailed assays
1-(1,2,3-Triazole)-linked derivatives Antimicrobial, apoptosis-inducing Active against E. coli, S. aureus
2-Benzyl-4-(difluoromethyl) derivative Not reported Structural complexity for drug design
Chromeno-fused derivatives Anticancer (potential) Enhanced solubility via fused rings

Activity Trends :

  • Antimicrobial : Triazole-linked derivatives show broad-spectrum activity due to enhanced hydrogen bonding .
Physicochemical Properties

Variations in substituents alter molecular weight, solubility, and stability:

Compound Molecular Formula Molecular Weight Key Features Reference ID
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one C₈H₉N₃O 163.18 g/mol Methyl enhances lipophilicity
2,4-Dimethyl derivative C₈H₉N₃O 163.18 g/mol Increased steric hindrance
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one C₅H₃ClN₄O 170.56 g/mol Chlorine improves electrophilicity

Notable Observations:

  • Chlorine vs. Methyl: Chlorine at the 6-position (pyrimidinone derivatives) increases electrophilicity, aiding in nucleophilic substitutions .
  • Steric Effects : 2,4-Dimethyl derivatives exhibit reduced reactivity at the 4-position due to steric hindrance .

Q & A

Q. Advanced

  • Salt formation : Hydrochloride salts (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate HCl) improve aqueous solubility by 10–20× .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 6-position to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life in plasma .

How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF3 at C4): Activate the pyridinone ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O) .
  • Steric hindrance : Bulky substituents at C2 (e.g., isopropyl) reduce yields in Buchwald-Hartwig aminations (<40%) due to hindered Pd coordination .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide regioselective functionalization .

What are the thermal stability profiles, and how do degradation pathways impact storage?

Q. Basic

  • TGA/DSC : Decomposition onset at ~220°C, with a major exotherm at 250°C (ΔH = −120 kJ/mol) .
  • Storage recommendations : Keep under inert gas (N2) at −20°C to prevent oxidation of the pyridinone ring .

Q. Advanced

  • Forced degradation studies : Exposure to 40°C/75% RH for 4 weeks generates <5% lactam ring-opened byproducts (HPLC tracking) .
  • Mechanistic insights : Hydrolysis at C6-ketone forms carboxylic acid derivatives under acidic conditions (pH <3) .

How can computational methods predict biological targets and off-target effects?

Q. Advanced

  • Phylogenetic analysis : Use SwissTargetPrediction to rank kinase targets based on sequence homology (>80% for JAK2 vs. FLT3) .
  • Off-target screening : Molecular dynamics (GROMACS) simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • ADMET prediction : Schrödinger’s QikProp estimates logP (2.1), CNS permeability (−2.3), and hERG inhibition risk (IC50 >10 μM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。